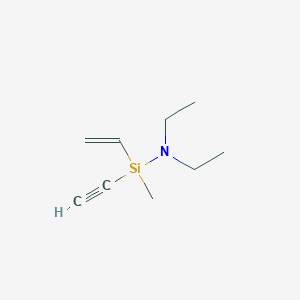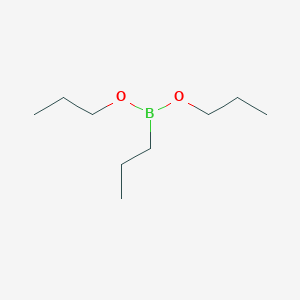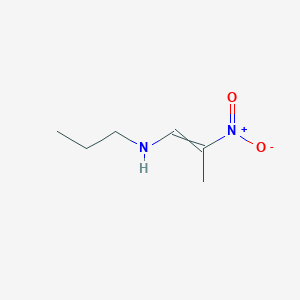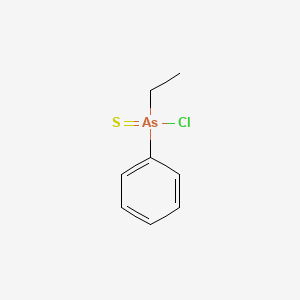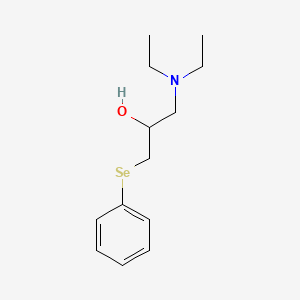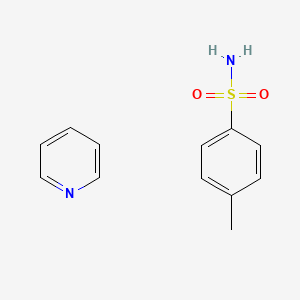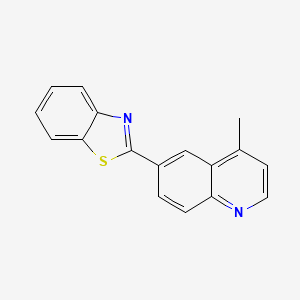![molecular formula C37H34N2O7 B14483304 3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine CAS No. 64723-00-8](/img/structure/B14483304.png)
3'-O-Benzoyl-5'-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is a synthetic nucleoside analog. It is structurally derived from thymidine, a nucleoside component of DNA, and is modified with benzoyl and methoxyphenyl groups. These modifications can alter the compound’s chemical properties and biological activity, making it useful in various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine typically involves multiple steps:
Protection of Hydroxyl Groups: The hydroxyl groups of thymidine are protected using benzoyl and methoxyphenyl groups to prevent unwanted reactions.
Benzoylation: The 3’-hydroxyl group is selectively benzoylated using benzoyl chloride in the presence of a base such as pyridine.
Methoxyphenylation: The 5’-hydroxyl group is protected with a methoxyphenyl group using a reagent like 4-methoxyphenyl(diphenyl)methyl chloride.
Deprotection: The final compound is obtained by removing the protecting groups under specific conditions, such as acidic or basic hydrolysis.
Industrial Production Methods
Industrial production of this compound would involve scaling up the synthetic route while ensuring high purity and yield. This may include optimizing reaction conditions, using continuous flow reactors, and employing purification techniques like chromatography.
Análisis De Reacciones Químicas
Types of Reactions
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the benzoyl or methoxyphenyl groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products Formed
Oxidation: Oxidized derivatives of the benzoyl or methoxyphenyl groups.
Reduction: Reduced forms of the benzoyl or methoxyphenyl groups.
Substitution: Substituted nucleoside analogs with different functional groups.
Aplicaciones Científicas De Investigación
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential effects on DNA replication and repair mechanisms.
Medicine: Investigated for its antiviral and anticancer properties.
Industry: Utilized in the development of new pharmaceuticals and diagnostic tools.
Mecanismo De Acción
The mechanism of action of 3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine involves its incorporation into DNA. The modified nucleoside can interfere with DNA polymerase activity, leading to the inhibition of DNA synthesis. This can result in the disruption of cellular processes, making it useful in antiviral and anticancer therapies.
Comparación Con Compuestos Similares
Similar Compounds
3’-O-Benzoylthymidine: Lacks the methoxyphenyl group, making it less bulky and potentially less effective in certain applications.
5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine: Lacks the benzoyl group, which may affect its chemical stability and reactivity.
Uniqueness
3’-O-Benzoyl-5’-O-[(4-methoxyphenyl)(diphenyl)methyl]thymidine is unique due to the presence of both benzoyl and methoxyphenyl groups. These modifications enhance its chemical stability and biological activity, making it a valuable compound in various research fields.
Propiedades
Número CAS |
64723-00-8 |
|---|---|
Fórmula molecular |
C37H34N2O7 |
Peso molecular |
618.7 g/mol |
Nombre IUPAC |
[(2R,3S,5R)-2-[[(4-methoxyphenyl)-diphenylmethoxy]methyl]-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl] benzoate |
InChI |
InChI=1S/C37H34N2O7/c1-25-23-39(36(42)38-34(25)40)33-22-31(46-35(41)26-12-6-3-7-13-26)32(45-33)24-44-37(27-14-8-4-9-15-27,28-16-10-5-11-17-28)29-18-20-30(43-2)21-19-29/h3-21,23,31-33H,22,24H2,1-2H3,(H,38,40,42)/t31-,32+,33+/m0/s1 |
Clave InChI |
OBJLVZAHPOBSSV-WIHCDAFUSA-N |
SMILES isomérico |
CC1=CN(C(=O)NC1=O)[C@H]2C[C@@H]([C@H](O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
SMILES canónico |
CC1=CN(C(=O)NC1=O)C2CC(C(O2)COC(C3=CC=CC=C3)(C4=CC=CC=C4)C5=CC=C(C=C5)OC)OC(=O)C6=CC=CC=C6 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


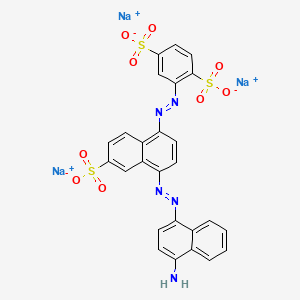

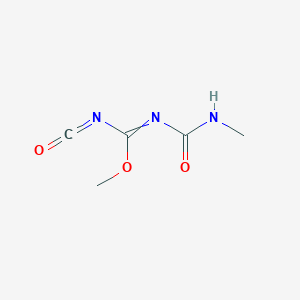


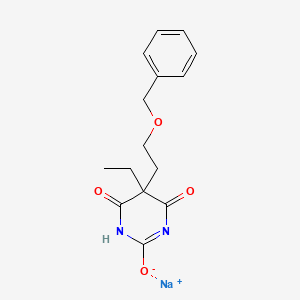
![Acetamide, N-[(3beta)-3-(acetyloxy)androsta-5,16-dien-17-yl]-](/img/structure/B14483265.png)
